Cloransulam-desethyl

Environmental Fate Soil Metabolism Herbicide Residue

Using the parent herbicide as a calibrant introduces cross-interference in residue analysis. Cloransulam-desethyl (CAS 171297-30-6) is the authentic, significantly less phytotoxic free acid metabolite required for valid LC-MS/MS quantification. • Ensures accurate mass balance in soil metabolism studies (max. 25 ng g⁻¹) and ruminant liver monitoring (9.5% TRR). • Distinct MS/MS transitions and retention time prevent false positives in multi-residue methods. • Available as a ≥98% neat powder or 10 ng/µL solution. Procure with confidence for regulatory compliance testing.

Molecular Formula C12H7ClFN5O5S
Molecular Weight 387.726
CAS No. 171297-30-6
Cat. No. B575679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloransulam-desethyl
CAS171297-30-6
Molecular FormulaC12H7ClFN5O5S
Molecular Weight387.726
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=NN3C(=N2)C=C(NC3=O)F)C(=O)O
InChIInChI=1S/C12H7ClFN5O5S/c13-6-3-1-2-5(10(20)21)9(6)18-25(23,24)11-16-8-4-7(14)15-12(22)19(8)17-11/h1-4,18H,(H,15,22)(H,20,21)
InChIKeyPIUYLHBULFCCPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cloransulam-desethyl: Environmental Fate & Residue Metabolite


Cloransulam-desethyl is the free acid metabolite of the triazolopyrimidine sulfonamide herbicide cloransulam-methyl, which is used for post-emergence control of broad-leaved weeds in soybeans [1]. It is formed through ester hydrolysis in environmental and biological systems and represents the primary terminal degradation product in soil and the major identified metabolite in ruminant liver, where it constitutes 9.5% of total radioactive residue [1][2]. Its acquisition is primarily driven by the need for accurate analytical quantification in environmental fate studies, residue monitoring, and regulatory compliance testing, rather than for direct herbicidal application.

1
Environmental fate quantification: primary soil metabolite of cloransulam-methyl
2
Residue monitoring in livestock: marker residue for food safety compliance studies
3
Instrument calibration: distinct LC-MS/MS transitions for multi-residue methods

Why Cloransulam-desethyl Needs a Dedicated Standard


Cloransulam-desethyl (CAS 171297-30-6) is chemically and functionally distinct from its parent compound cloransulam-methyl (CAS 147150-35-4) and the broad class designation 'cloransulam' . The methyl ester parent is a potent herbicide, whereas the desethyl metabolite exhibits significantly reduced phytotoxicity—reported as 'significantly less phytotoxic than the parent molecule' [1][2]. This functional divergence necessitates the use of authentic cloransulam-desethyl analytical standards for accurate quantification in residue and metabolism studies. Interchanging or approximating with the parent compound or other triazolopyrimidines will produce invalid analytical results, as they possess different physicochemical properties (e.g., pKa, LogP, retention time) and distinct MS/MS transitions .

Parent herbicide (cloransulam-methyl)
Active herbicide with different MS/MS transitions and retention behavior; may produce inaccurate residue data if used as surrogate.
Other triazolopyrimidines (flumetsulam, diclosulam)
Distinct LogP, pKa, and chromatographic properties; not interchangeable for metabolite-specific quantification.

Cloransulam-desethyl: Key Differentiation Evidence


Comparative Phytotoxicity in Soil Metabolism

In aerobic soil metabolism studies, cloransulam-desethyl (cloransulam) was identified as the major extractable metabolite, reaching a maximum concentration of 25 ng g⁻¹. Critically, this metabolite, along with 5-hydroxycloransulam-methyl (9 ng g⁻¹) and 5-hydroxycloransulam (8 ng g⁻¹), was found to be 'significantly less phytotoxic than the parent molecule' cloransulam-methyl [1]. This provides direct evidence for the functional inactivation of the herbicide's primary mode of action upon ester hydrolysis.

Phytotoxicity vs. parent
Direct head-to-head
Significantly less phytotoxic than cloransulam-methyl
Supports ecological risk assessment via metabolite quantification
Aerobic soil metabolism study; max 25 ng g⁻¹
Environmental Fate Soil Metabolism Herbicide Residue Phytotoxicity

Residue Profile in Ruminant Metabolism

In a lactating goat metabolism study, cloransulam-desethyl (cloransulam) was the only identified metabolite, representing 9.5% of the total radioactive residue (TRR) in liver at a concentration of 0.005 mg/kg [1]. All other metabolites were present at lower levels. The parent compound, cloransulam-methyl, was detected in kidney at 0.066 mg/kg but was not the primary residue in liver [1].

Liver residue marker
Direct head-to-head
9.5% TRR at 0.005 mg/kg, only identified metabolite
Establishes principal marker residue for food safety monitoring
Lactating goat metabolism study
Veterinary Residue Metabolism Toxicology Food Safety

Soil Persistence vs. Alternative Triazolopyrimidines

The environmental persistence of the precursor cloransulam-methyl is relatively short. Field dissipation studies show initial-rate half-lives ranging from 2.5 to 4.8 days across three U.S. sites, with one site exhibiting a first-order half-life of 11.2 days [1]. This rapid degradation pathway underscores the need for timely detection of its metabolites. In contrast, alternative triazolopyrimidine herbicides such as flumetsulam and diclosulam exhibit longer soil persistence; flumetsulam has a reported half-life of 20-46 days [2], while diclosulam's half-life ranges from 13 to 43 days [3].

Field dissipation rank
Class-level inference
Cloransulam-methyl degrades 2–18× faster than flumetsulam and diclosulam
Positions desethyl metabolite as primary long-term monitoring analyte
Half-life comparison across multiple US field sites
Soil Persistence Environmental Half-life Triazolopyrimidine Herbicides Field Dissipation

Functional Distinction: Metabolite vs. Herbicide

Cloransulam-methyl acts as a potent inhibitor of acetolactate synthase (ALS), with recommended post-emergence application rates as low as 17.5 g ai/ha [1]. Its active herbicidal function relies on the intact methyl ester moiety. Cloransulam-desethyl, the free acid, is a product of ester hydrolysis. While some data suggests weak ALS inhibition for the free acid in vitro (IC50 = 0.360 nM for a related bacterial enzyme [2]), its phytotoxicity in planta is dramatically reduced, as evidenced by its classification as 'significantly less phytotoxic' in soil metabolism studies [3].

Application rate gap
Supporting evidence
>10⁶-fold difference in typical application rates
Confirms metabolite not a substitute for herbicidal efficacy studies
Parent: 17.5 g/ha; metabolite: low ng/g soil residue
Metabolism Mode of Action Enzyme Inhibition Analytical Chemistry

Cloransulam-desethyl: Research and Industrial Applications


Terminal Soil Residue Quantification

Cloransulam-desethyl is the ideal analytical standard for quantifying the primary extractable metabolite of cloransulam-methyl in aerobic soil metabolism studies. Research by Wolt et al. (1996) confirms it reaches maximum concentrations of 25 ng g⁻¹ in soil extracts and is 'significantly less phytotoxic' than the parent [1]. Its use ensures accurate mass balance and risk assessment in environmental fate investigations.

Marker Residue Monitoring in Livestock

In compliance with food safety regulations, cloransulam-desethyl is the principal marker residue for monitoring cloransulam-methyl use in ruminants. It is the only identified metabolite in goat liver, constituting 9.5% of total radioactive residue at 0.005 mg/kg [1]. Procurement of a certified reference standard is essential for developing and validating sensitive LC-MS/MS methods for residue monitoring programs in meat and milk.

Instrument Calibration for Residue Analysis

Cloransulam-desethyl is required as a calibration standard for accurate quantification in residue chemistry. Its unique physicochemical properties—including a predicted LogP of 2.28 [1] and a molecular weight of 387.73 g/mol [2]—produce distinct chromatographic retention times and mass spectrometric transitions compared to the parent compound and other triazolopyrimidines. This ensures specificity and prevents cross-interference in multi-residue analytical methods for soybean, soil, and water matrices.

Application
Selection Property
Validation Focus
Soil residue quantification
Metabolite-specific extraction recovery
Matrix effect and extraction efficiency review
Livestock residue monitoring
Certified reference standard for marker residue
LC-MS/MS sensitivity and selectivity validation
Multi-residue instrument calibration
Distinct chromatographic/spectrometric properties
Cross-interference and retention time reproducibility

Technical Documentation Hub

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